1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxytetrahydropyran with hydrazine derivatives under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylic acid
- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVSCLQHTZDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340372-11-3 | |
Record name | 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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